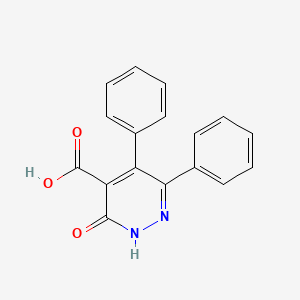
3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid
概要
説明
The compound "3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid" is a chemical structure that is part of a broader class of compounds known as pyridazines. Pyridazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms and four carbon atoms. The specific compound is characterized by the presence of two phenyl groups, a keto group (3-oxo), and a carboxylic acid group.
Synthesis Analysis
The synthesis of related pyridazine compounds involves various strategies, including cyclooligomerization, enantioselective synthesis, and reactions with different reagents. For instance, the synthesis of carboxylic acid functionalized ortho-linked oxacalix benzene pyrazine was achieved through cyclooligomerization under microwave irradiation, followed by transformation to the corresponding carboxylic acid . Similarly, the enantioselective synthesis of a tetrahydropyridazine carboxylic acid was described using chiral ruthenium catalysts and diastereoselective amination . Another synthesis approach involved refluxing β-benzoylpropionic acid with carbohydrazide in absolute ethanol .
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is often characterized using spectroscopic methods such as IR, NMR, and mass spectrometry. For example, the structure of 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide was established using IR, 1H-NMR, 13C-NMR, and mass spectral data . Single-crystal X-ray diffraction analysis is another powerful technique for determining the molecular structure, as demonstrated by the study of [1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxides .
Chemical Reactions Analysis
Pyridazine compounds can undergo various chemical reactions, including metal-mediated self-assembly and reactions with hydrazine hydrate. The carboxylic acid functionalized ortho-linked oxacalix benzene pyrazine interacted with transition metal ions to form metal-containing supramolecular complexes . Additionally, the reaction of a tetrahydropyrimidine carboxylate with hydrazine hydrate led to the synthesis of a pyrimido[4,5-d]pyridazinone .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. For instance, the presence of carboxylic acid groups can lead to the formation of hydrogen bond interactions, as seen in the supramolecular polymer formed by the carboxylic acid functionalized ortho-linked oxacalix benzene pyrazine . The antibacterial activity of pyridazine-3-carboxylic acid analogues suggests that these compounds can interact with biological targets, exhibiting properties similar to fluoroquinolone antibiotics . The crystal density and stability of these compounds can also be significant, as shown by the high crystal density and low thermal stability of the [1,2,5]oxadiazolo[3,4-d]pyridazine 1,5,6-trioxide .
科学的研究の応用
Antioxidant and Pharmacological Activities
Studies on compounds structurally related to 3-Oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxylic acid often focus on their antioxidant properties and pharmacological activities. For instance, hydroxycinnamic acids (HCAs), which share a phenolic structure, exhibit significant antioxidant properties. The structure-activity relationships (SARs) suggest that the presence of an unsaturated bond and specific modifications on the aromatic ring and carboxylic function greatly influence antioxidant activity. These findings indicate that optimization of structural features could lead to potent antioxidant molecules useful in managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Drug Synthesis and Biomedical Applications
The compound's relevance extends to drug synthesis, where its structural analogs are explored for their utility in creating novel pharmacological agents. Levulinic acid (LEV), for instance, showcases the potential of carboxylic acid derivatives in cancer treatment, medical materials, and other medical fields. LEV and its derivatives can directly synthesize drugs or modify chemical reagents, indicating a broad spectrum of applications in medicine and highlighting the importance of carboxylic acid derivatives in drug development and synthesis (Zhang et al., 2021).
Optoelectronic Materials
The structural framework of this compound and its related compounds find applications in optoelectronics. For example, quinazolines and pyrimidines, possessing a benzodiazine group similar in complexity to the target compound, are explored for their use in electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of such fragments into π-extended conjugated systems has proven valuable for the creation of novel optoelectronic materials, indicating the potential for compounds with similar structural features to contribute to advancements in material science (Lipunova et al., 2018).
将来の方向性
作用機序
Target of Action
Similar compounds have been known to inhibit xanthine oxidase , an enzyme involved in purine metabolism.
Mode of Action
It’s suggested that similar compounds bind to the active site of their target enzymes through novel interaction modes .
Action Environment
The synthesis of similar compounds has been achieved in solvent-free conditions, suggesting potential environmental resilience .
特性
IUPAC Name |
6-oxo-3,4-diphenyl-1H-pyridazine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-16-14(17(21)22)13(11-7-3-1-4-8-11)15(18-19-16)12-9-5-2-6-10-12/h1-10H,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQZCIUBHVXWOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN=C2C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352735 | |
| Record name | F3099-5022 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82231-91-2 | |
| Record name | F3099-5022 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

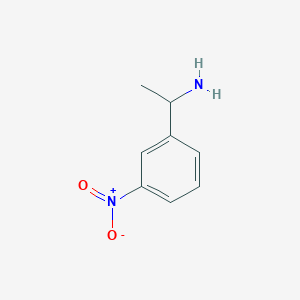
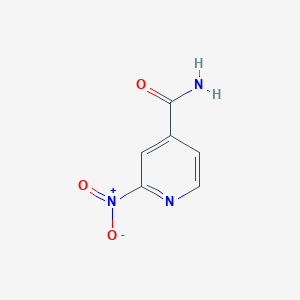
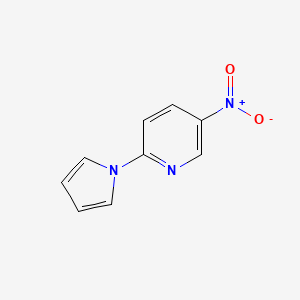
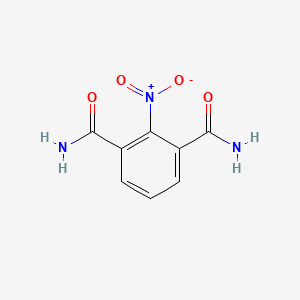




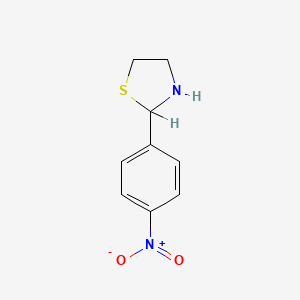
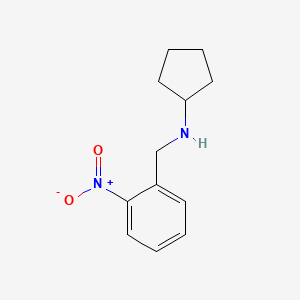

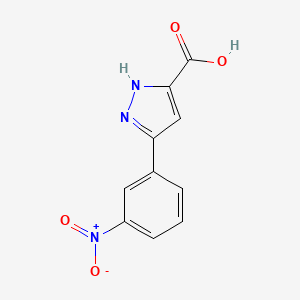
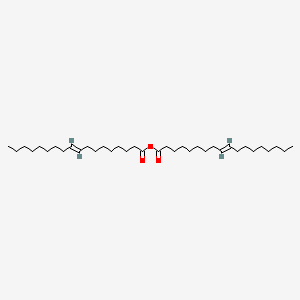
![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B3023455.png)